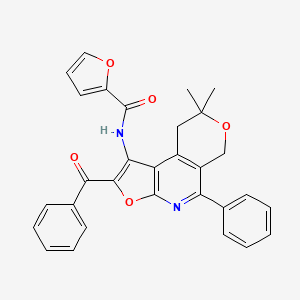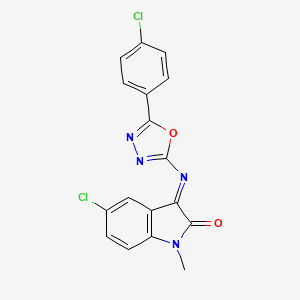
N-Phenyl-N'-tolyl-p-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N’-tolyl-p-phenylenediamine is an organic compound that belongs to the class of aromatic amines. It is a derivative of p-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group and the other by a tolyl group. This compound is known for its applications in various industrial processes, particularly in the production of antioxidants and antiozonants for rubber.
准备方法
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-tolyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of p-phenylenediamine with aniline and toluene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-N’-tolyl-p-phenylenediamine often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. After the reaction, the product is purified through distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
N-Phenyl-N’-tolyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the production of dyes and pigments.
Reduction: It can be reduced to form the corresponding amines, which are useful in the synthesis of other organic compounds.
Substitution: The aromatic rings in N-Phenyl-N’-tolyl-p-phenylenediamine can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonated derivatives
科学研究应用
N-Phenyl-N’-tolyl-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: This compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is widely used as an antioxidant and antiozonant in the rubber industry to enhance the durability and lifespan of rubber products.
作用机制
The mechanism by which N-Phenyl-N’-tolyl-p-phenylenediamine exerts its effects involves its ability to donate electrons and neutralize free radicals. This antioxidant property is crucial in preventing the degradation of rubber and other materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative damage.
相似化合物的比较
Similar Compounds
- N-Phenyl-p-phenylenediamine
- N,N’-Diphenyl-p-phenylenediamine
- N-Cyclohexyl-N’-phenyl-p-phenylenediamine
Uniqueness
N-Phenyl-N’-tolyl-p-phenylenediamine is unique due to the presence of both phenyl and tolyl groups, which confer distinct chemical properties. This structural variation enhances its effectiveness as an antioxidant and antiozonant compared to other similar compounds. Additionally, its specific reactivity and stability make it a valuable compound in various industrial applications.
属性
CAS 编号 |
24124-30-9 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
4-N-(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-17(10-8-15)21-19-13-11-18(12-14-19)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
InChI 键 |
CCDKGPFEBCAAKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


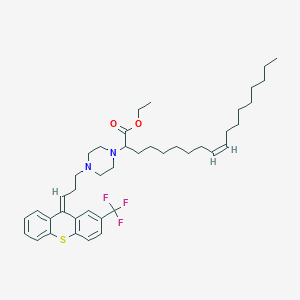

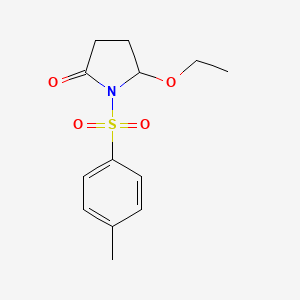

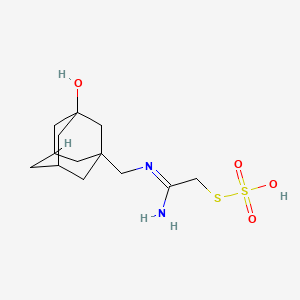
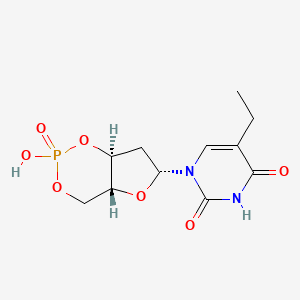
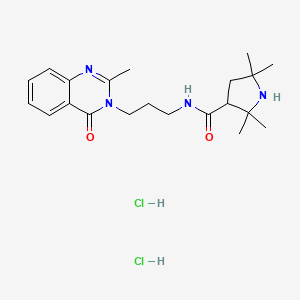
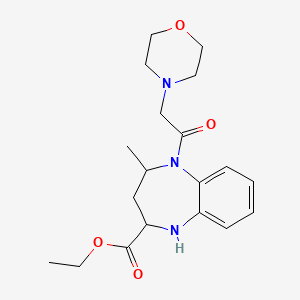
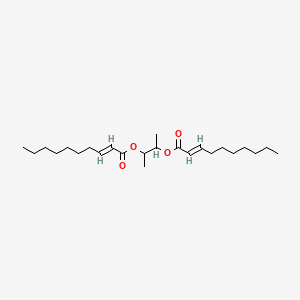
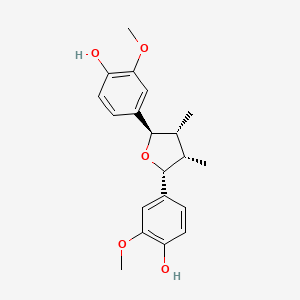
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
